Synthetic Utility as a Key Intermediate in Estrogenic Agent Synthesis
Phenol, 4-(5-chloro-2-benzofuranyl)- is specifically employed as an intermediate in the synthesis of substituted 2-phenyl benzofurans with estrogenic activity, as described in patent US7022733B2 [1]. In the synthetic route, the compound '82' (identified as Phenol, 4-(5-chloro-2-benzofuranyl)-) undergoes demethylation with pyridine HCl at 200°C to yield a hydroxylated intermediate crucial for downstream estrogen receptor ligand assembly. This contrasts with unsubstituted 4-(benzofuran-2-yl)phenol (CAS 26870-36-0), which lacks the 5-chloro directing group and is primarily studied for β-amyloid aggregation inhibition rather than ER-mediated applications [2].
| Evidence Dimension | Documented synthetic application in estrogen receptor ligand development |
|---|---|
| Target Compound Data | Utilized as intermediate '82' in patent US7022733B2; demethylation step: 0.5 g (1.9 mmol) with Pyridine HCl (10 g) at 200°C, 1 hr |
| Comparator Or Baseline | 4-(Benzofuran-2-yl)phenol (CAS 26870-36-0): documented applications in β-amyloid aggregation inhibition, not ER ligand synthesis |
| Quantified Difference | Discrete synthetic utility documented in ER-focused patent vs. alternative application space |
| Conditions | Patent synthetic procedure; comparison based on literature-reported applications |
Why This Matters
For procurement decisions in estrogen receptor research programs, the compound's established role as a synthetic intermediate in patented estrogenic agent synthesis provides a verifiable application pathway not shared by unsubstituted analogs.
- [1] US7022733B2. Substituted 2-phenyl benzofurans as estrogenic agents. Example procedure for compound 82. Filed 2004-04-21. Granted 2006-04-04. View Source
- [2] Choi, H. D., Seo, P. J., Son, B. W., & Kang, B. W. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to β-amyloid aggregation inhibitor. Archives of Pharmacal Research, 27(1), 19-24. DOI: 10.1007/BF02980035. View Source
